
2-(4-Bromo-2-méthoxyphényl)propan-2-ol
Vue d'ensemble
Description
2-(4-Bromo-2-methoxyphenyl)propan-2-ol is a chemical compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 .
Synthesis Analysis
The synthesis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol involves the reaction of 5-bromo-2-iodoanisole with acetone in the presence of n-BuLi in tetrahydrofuran at -78° C . The reaction mixture is stirred at -78° C for 2 hours .Molecular Structure Analysis
The InChI code for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is 1S/C10H13BrO2/c1-10(2,12)8-5-4-7(11)6-9(8)13-3/h4-6,12H,1-3H3 . The InChI key is SOKDOQGEPNGAQY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol include a molecular weight of 245.11 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Intermédiaire de Synthèse Organique
2-(4-Bromo-2-méthoxyphényl)propan-2-ol: sert d'intermédiaire précieux en synthèse organique. Sa structure moléculaire permet diverses réactions chimiques, ce qui en fait un bloc de construction polyvalent pour la création de composés organiques complexes .
Recherche Pharmaceutique
Ce composé est utilisé dans la recherche pharmaceutique comme précurseur pour la synthèse de divers médicaments. Ses groupes bromo et méthoxy sont particulièrement utiles en chimie médicinale pour le développement de nouveaux agents thérapeutiques .
Production Agrochimique
Dans le domaine de l'agrochimie, This compound est utilisé pour créer des composés qui peuvent agir comme pesticides ou herbicides, contribuant à la protection des cultures contre les ravageurs et les maladies .
Science des Matériaux
Les chercheurs en science des matériaux peuvent explorer l'utilisation de ce composé dans le développement de nouveaux matériaux avec des applications potentielles dans l'électronique, les revêtements et autres matériaux avancés .
Développement de Catalyseurs
La structure du composé lui permet d'être utilisé dans le développement de catalyseurs qui peuvent accélérer les réactions chimiques sans être consommés, ce qui est crucial dans les procédés chimiques industriels .
Chimie Analytique
This compound: peut être utilisé comme composé standard ou de référence dans des méthodes analytiques telles que la chromatographie ou la spectroscopie pour identifier ou quantifier d'autres substances .
Études du Métabolisme du Cancer
Il a été observé comme métabolite dans le métabolisme du cancer, ce qui indique son utilisation potentielle dans l'étude des voies métaboliques impliquées dans le développement et la progression du cancer .
Fabrication de Colorants
En raison de ses propriétés chimiques, ce composé est également un intermédiaire important dans la synthèse de colorants, contribuant à la production de colorants pour diverses applications industrielles .
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which has been linked to a number of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol are not yet fully understood. However, studies have shown that the compound can act as an inhibitor of acetylcholinesterase, leading to an increase in acetylcholine levels. This increase in acetylcholine levels has been linked to an increase in cognition, memory, and learning. In addition, 2-(4-Bromo-2-methoxyphenyl)propan-2-ol has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Bromo-2-methoxyphenyl)propan-2-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in organic synthesis and other scientific research. In addition, the compound is relatively stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are still under investigation.
Orientations Futures
There are several potential future directions for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol research. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be done on its potential applications in organic synthesis, pharmaceuticals, and other biologically active compounds. Finally, further research could be done on its potential use as a dye for optical materials and as an antioxidant for food preservation.
Analyse Biochimique
Biochemical Properties
2-(4-Bromo-2-methoxyphenyl)propan-2-ol plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-(4-Bromo-2-methoxyphenyl)propan-2-ol can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
The effects of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. By altering this pathway, 2-(4-Bromo-2-methoxyphenyl)propan-2-ol can impact cell proliferation and apoptosis. Furthermore, it can influence the expression of genes related to oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, 2-(4-Bromo-2-methoxyphenyl)propan-2-ol exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, 2-(4-Bromo-2-methoxyphenyl)propan-2-ol can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that 2-(4-Bromo-2-methoxyphenyl)propan-2-ol can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can become toxic and cause adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .
Metabolic Pathways
2-(4-Bromo-2-methoxyphenyl)propan-2-ol is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into different metabolites. These metabolites can then participate in further biochemical reactions, affecting metabolic flux and metabolite levels. The interaction with cofactors, such as NADPH, is also crucial for its metabolism .
Transport and Distribution
Within cells and tissues, 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and within cellular compartments. This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,12)8-5-4-7(11)6-9(8)13-3/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKDOQGEPNGAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


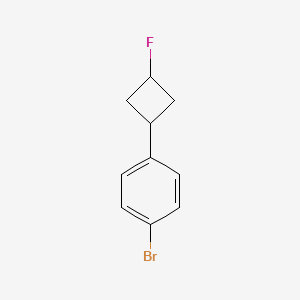
![tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1382664.png)
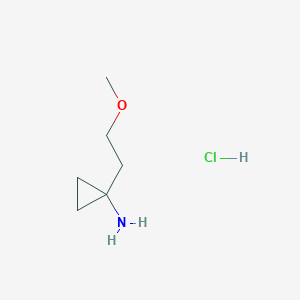
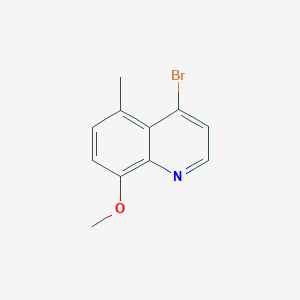
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)
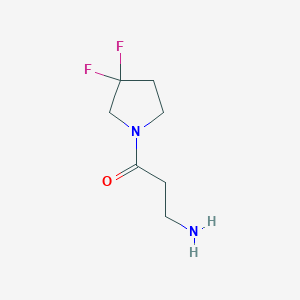
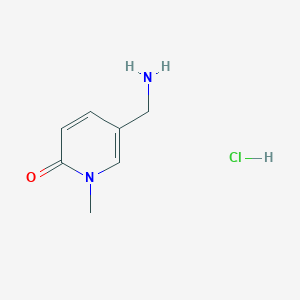
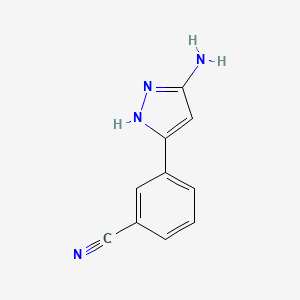
![3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1382675.png)
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)
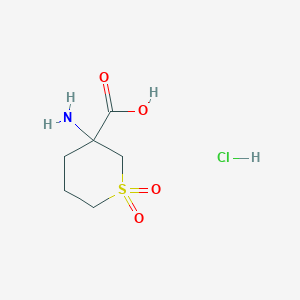
![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)
